![molecular formula C23H23N3O5S2 B2542488 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 899963-59-8](/img/structure/B2542488.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with biological activities, which can provide insights into the general class of compounds to which the compound belongs. Benzamide derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a cleaner, more efficient, and faster method compared to traditional thermal heating . Another approach is the base-catalyzed direct cyclization of thioureas with bromoacetone . Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation in a solvent-free environment . These methods highlight the versatility and adaptability of synthetic strategies for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry . Single crystal X-ray studies can also be employed to determine the conformational features of these compounds . The presence of various functional groups, such as the thiazolyl moiety, can influence the molecular interactions and stability of the compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition and subsequent rearrangement without the need for a catalyst . The introduction of different substituents can lead to the formation of novel compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzamide ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the introduction of methyl functionality and the presence of non-covalent interactions such as π-π stacking and hydrogen bonding can affect the gelation behavior of these compounds . The physicochemical parameters, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, can be computationally predicted to assess the drug-likeness of these compounds .
Biological Activity Analysis
Benzamide derivatives exhibit a range of biological activities. Some compounds in this class have been found to possess cardiac electrophysiological activity, acting as selective class III agents . Others have shown promising anticancer activity against various human cancer cell lines, with some compounds demonstrating good oral drug-like behavior . Additionally, benzamide derivatives have been evaluated for their antifungal , antimicrobial, anti-inflammatory, and psychotropic activities , as well as for their potential as anti-tubercular agents .
科学的研究の応用
Anticancer Properties
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, a compound with structural similarities to certain benzamides, has been explored for its potential in anticancer applications. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited moderate to excellent activity compared to the reference drug etoposide, with some derivatives showing higher efficacy than the reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Benzamides and their derivatives have been investigated for their antimicrobial properties. A study by Narayana et al. (2004) synthesized new benzamides with potential antifungal properties. These compounds were characterized and tested for their antifungal activity, indicating the potential utility of benzamide derivatives in addressing fungal infections (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Anti-Proliferative Effects
The anti-proliferative effects of benzamide derivatives have been explored, particularly against cancer cells. Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which showed notable anti-proliferative activity against HCT-116 cancer cells. The study highlighted the potential of these compounds as promising anti-proliferative agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-26(17-4-2-3-5-17)33(28,29)18-9-6-15(7-10-18)22(27)25-23-24-19(13-32-23)16-8-11-20-21(12-16)31-14-30-20/h6-13,17H,2-5,14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHNAWDPRWCSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


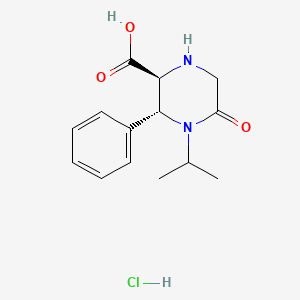
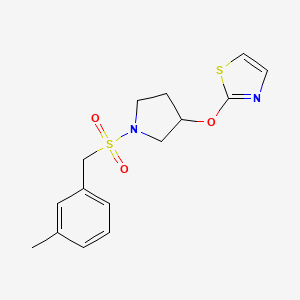

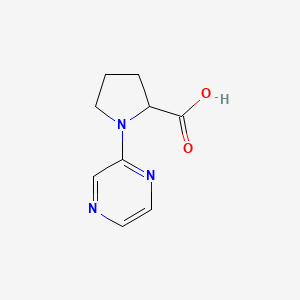
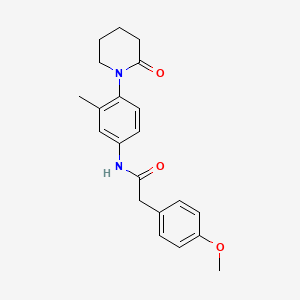
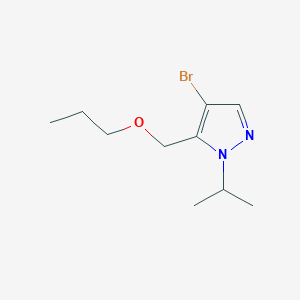
![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)
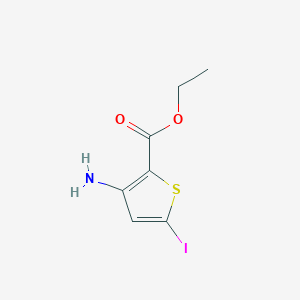
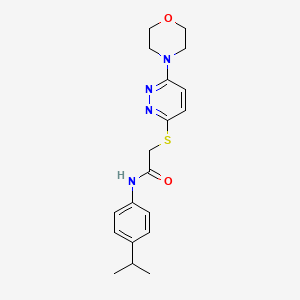

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)
![2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile](/img/structure/B2542427.png)
![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)